molecular formula C19H21NO5 B561435 Cocinic Acid CAS No. 61788-47-4

Cocinic Acid

Cat. No.: B561435
CAS No.: 61788-47-4
M. Wt: 343.4 g/mol
InChI Key: PZKXRDPRLQDAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cocinic Acid, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nanotechnology and Drug Delivery

Cocinic acid, as a component of the co-polymer poly(lactic-co-glycolic acid) (PLGA), has significant implications in nanotechnology, particularly in drug delivery systems. PLGA has been approved by the US FDA for use in drug delivery, diagnostics, and other clinical and basic science applications, including cardiovascular disease, cancer, vaccine, and tissue engineering. PLGA-based nanotechnologies offer potential mechanisms for diagnosis and treatment effects in these areas (Jianming Lü et al., 2009).

Environmental Acidification Research

This compound is relevant in environmental acidification research. A study on acid rain research employed the co-word method to detect themes and relationships in scientific research in this field. This approach is useful for policy analysis and offers insights into the central themes and internal structures within the area of environmental acidification (J. Law et al., 1988).

Plant Physiology and Phytotoxins

In the context of plant physiology, this compound plays a role in understanding the protective responses of plants against stresses. The chemical analysis of various phytohormones and phytotoxins, including this compound derivatives, is crucial for studying the synergistic or antagonistic actions in plant signaling crosstalk. This research helps in quantifying interacting phytohormones and regulators in plant tissue under various conditions, such as pathogen infection and mechanical damage (E. Schmelz et al., 2003).

Neuroprotective Activity in Medical Research

Studies on natural products isolated from plants like Senecio graciliflorus DC have identified compounds including this compound derivatives with neuroprotective effects. These compounds have shown potential in treating neurodegeneration underlying various neurological disorders. The research focuses on small molecules that can restore neuronal cell plasticity (Salman Jameel et al., 2021).

Antibacterial Activity

Research into the synthesis of related compounds, such as resorcinic acid, has explored their antibacterial potential, particularly against pathogens like Staphylococcus aureus. This study is significant for understanding the effectiveness of these compounds as potential antibiotic agents (I. N. Budiana et al., 2020).

Ocean Acidification Research

In the context of ocean acidification, studies have focused on experimental design challenges and solutions. This research is critical in understanding the impacts of acidification on marine ecosystems and the methodological requirements for replicating experimental units in laboratory manipulations (C. Cornwall et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cocinic Acid involves the conversion of a carboxylic acid to an aldehyde, followed by a Wittig reaction with a phosphonium ylide to form an alkene, and finally, oxidation of the alkene to form the desired compound.", "Starting Materials": [ "Benzoic acid", "Phosphonium ylide", "Sodium hydroxide", "Potassium permanganate", "Sulfuric acid", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of benzoic acid to benzaldehyde", "a. Dissolve benzoic acid in methanol and add sulfuric acid as a catalyst.", "b. Heat the mixture under reflux for 4 hours.", "c. Cool the mixture and add sodium hydroxide to neutralize the acid.", "d. Extract the benzaldehyde with diethyl ether.", "Step 2: Wittig reaction with phosphonium ylide", "a. Dissolve benzaldehyde and phosphonium ylide in dry diethyl ether.", "b. Add sodium hydroxide to the mixture and stir for 30 minutes.", "c. Filter the mixture and wash the solid with diethyl ether.", "Step 3: Oxidation of the alkene to Cocinic Acid", "a. Dissolve the alkene in ethanol and add potassium permanganate as an oxidizing agent.", "b. Stir the mixture for 1 hour at room temperature.", "c. Filter the mixture and wash the solid with water.", "d. Recrystallize the solid from ethanol to obtain Cocinic Acid." ] }

CAS No.

61788-47-4

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-11-carboxylic acid

InChI

InChI=1S/C19H21NO5/c1-20-6-5-19-11-3-4-13(21)17(19)25-16-14(24-2)8-10(18(22)23)9(15(16)19)7-12(11)20/h3-4,8,11-13,17,21H,5-7H2,1-2H3,(H,22,23)

InChI Key

PZKXRDPRLQDAFK-UHFFFAOYSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O

physical_description

Other Solid;  Liquid

Synonyms

Fatty acids, coco; COCONUT ACID; Coconut oil acid; Cocinic acid; .alpha.-Cocinic acid; 3-Benzenedicarboxylic acid, 4-hydroxy-6-methyl-1; Coconut oil fatty acid; Edenor K 8-18 MY

Origin of Product

United States
Customer
Q & A

Q1: What are the typical applications of Cocinic Acid in material science?

A1: this compound, a fatty acid, finds use as a precursor in the synthesis of various materials. For example, it serves as a starting material for preparing biomass-derived surfactants. [] These surfactants, like the asymmetric gemini surfactant SX, are synthesized through a multi-step process involving amidation, ethoxylation, carboxyl methylation, and esterification of this compound. [] This highlights the versatility of this compound in developing environmentally friendly surfactants with potential applications in various industries.

Q2: How does this compound contribute to the properties of thin films in materials science?

A2: this compound, specifically its diethanol amide derivative, acts as a surfactant to enhance the surface activity of copper-zinc-tin-sulfur granules during the preparation of thin films. [] This improved surface activity promotes the formation and growth of crystals during the annealing process, resulting in thin films with larger crystal particles, higher density, and superior crystallization quality. [] These features are crucial for optimizing the performance of photovoltaic devices.

Q3: Can this compound be substituted in alkyd resin formulations, and what are the potential benefits?

A3: Yes, this compound can be replaced with 3,5,5-trimethyl hexanoic acid in alkyd resin formulations. [] This substitution leads to improved properties in the resulting finish film, including enhanced fullness, gloss, and resistance to yellowing. [] Additionally, this modification makes the finish easier to apply, highlighting the potential of using alternative acids like 3,5,5-trimethyl hexanoic acid to enhance the performance of alkyd resins.

Q4: How is this compound utilized in the metal plating industry?

A4: this compound derivatives, particularly this compound alkanolamide, are employed as components in ammonium-salt-free plating assistant agents for hot-dip galvanizing. [] These agents are crucial for preparing steel and iron surfaces before the galvanization process. The this compound alkanolamide, along with other components, forms a uniform film on the metal surface, ensuring efficient zinc adhesion during hot-dip plating. [] This application highlights the role of this compound derivatives in enhancing the efficiency and environmental friendliness of metal plating processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.